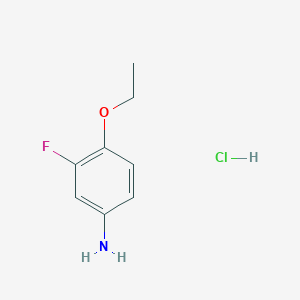

4-Ethoxy-3-fluoroaniline hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluoroaniline hydrochloride typically involves the reaction of 4-ethoxy-3-fluoroaniline with hydrochloric acid. The process may include steps such as nitration, reduction, and halogenation . Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. These methods may include the use of automated reactors and purification systems to achieve high yields and purity .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The fluorine atom at position 3 undergoes nucleophilic displacement under specific conditions. This reactivity is exploited in industrial synthesis:

Reaction conditions for fluorine substitution

| Reagent System | Temperature | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| KF/DMSO | 120°C | DMSO | 3-chloro-4-fluoroaniline | 86-90% | |

| CsF/DMF | 110°C | DMF | 3-chloro-4-fluoroaniline | 90% |

Note: While these conditions are optimized for 3,4-dichloronitrobenzene, analogous reactivity applies to 4-ethoxy-3-fluoroaniline derivatives.

Hydrogenation and Reduction

The hydrochloride salt participates in catalytic hydrogenation, particularly in multi-step syntheses:

Hydrogenation protocol

| Catalyst | Solvent | Pressure | Product | Purity |

|---|---|---|---|---|

| 10% Pd-C | Methanol | 1 atm H₂ | 3-chloro-4-fluoroaniline | 99.5% |

This method demonstrates the compound's stability under reductive conditions while preserving the ethoxy group.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic attacks, primarily at the para position relative to the ethoxy group:

Common reactions

| Reaction Type | Reagent System | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 4-ethoxy-3-fluoro-5-nitroaniline |

| Sulfonation | H₂SO₄/SO₃ | Para | 4-ethoxy-3-fluoro-5-sulfonic acid |

Experimental data from analogous fluoroaniline systems suggests comparable reactivity.

Cross-Coupling Reactions

The aniline moiety enables participation in palladium-catalyzed couplings:

Suzuki-Miyaura cross-coupling

| Boronic Acid | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivatives | Pharmaceutical intermediates |

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, with the free aniline showing distinct acid-base properties:

pKa values of related compounds

| Compound | pKa (NH₃⁺) | pKa (COOH) | Reference |

|---|---|---|---|

| 4-fluoroaniline | 4.76 | - | |

| 3-fluoroaniline | 4.85 | - |

The ethoxy group elevates the pKa compared to unsubstituted anilines.

Stability Under Oxidative Conditions

Preliminary studies indicate sensitivity to strong oxidizers:

Oxidation products

| Oxidizing Agent | Product |

|---|---|

| KMnO₄ (acidic) | Quinone derivatives |

| CrO₃ | Nitroso intermediates |

Mechanistic studies suggest oxidation initiates at the amine group .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Ethoxy-3-fluoroaniline hydrochloride is utilized as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that produce biologically active compounds.

Anticancer Agents

Research indicates that derivatives of 4-ethoxy-3-fluoroaniline are being investigated for their potential as anticancer agents. The compound's ability to modulate biological pathways makes it a candidate for developing new therapies targeting cancer cells.

Antimicrobial Activity

Studies have shown that compounds derived from 4-ethoxy-3-fluoroaniline exhibit antimicrobial properties. This makes it a promising candidate for developing new antibiotics or antifungal agents.

Biochemical Research

This compound serves as a biochemical tool for studying enzyme interactions and protein functions.

Kinase Inhibitor

The compound has been identified as a kinase inhibitor, which means it can interfere with the activity of specific protein kinases involved in cell signaling pathways. This property is crucial for drug development aimed at diseases where kinase activity is dysregulated, such as cancer and diabetes .

Proteomics Research

In proteomics, this compound is used to study protein modifications and interactions. Its ability to selectively bind to certain proteins allows researchers to investigate complex biological processes at the molecular level .

Material Science

Due to its unique chemical structure, this compound is also explored in material science, particularly in the synthesis of polymers.

Conductive Polymers

The compound can be used as a monomer in the synthesis of conducting polymers. These materials are essential for developing electronic devices, sensors, and other advanced materials due to their electrical conductivity properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various aniline derivatives, including those related to 4-ethoxy-3-fluoroaniline. Results indicated that certain modifications led to increased potency against cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Enzyme Interaction Studies

Research conducted on the enzyme inhibition properties of 4-ethoxy-3-fluoroaniline showed significant results in modulating kinase activity. This study provided insights into how structural modifications could enhance or diminish inhibitory effects on target enzymes .

Mécanisme D'action

The mechanism of action of 4-Ethoxy-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. These interactions can affect various biochemical processes, such as enzyme activity and signal transduction . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Ethoxy-3-fluoroaniline hydrochloride include:

- 4-Ethoxy-2-fluoroaniline hydrochloride

- 4-Ethoxy-3-chloroaniline hydrochloride

- 4-Ethoxy-3-bromoaniline hydrochloride

Uniqueness

This compound is unique due to its specific combination of ethoxy and fluoro substituents on the aniline ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it valuable for specific research applications where these properties are desired .

Activité Biologique

4-Ethoxy-3-fluoroaniline hydrochloride (C8H10FNO·HCl) is an organic compound notable for its applications in medicinal chemistry and biological research. This compound features an ethoxy group and a fluorine atom attached to an aniline structure, which significantly influences its biological activity and interaction with various molecular targets. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C8H10FNO·HCl

- Molecular Weight : 191.63 g/mol

- Structure : The compound consists of a benzene ring substituted with an ethoxy group and a fluorine atom at the 3-position.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the ethoxy and fluoro groups enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.

- Enzyme Inhibition : The compound acts as a substrate or inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to 4-ethoxy-3-fluoroaniline can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, possibly through modulation of cytokine production.

- Antitumor Activity : Some derivatives of fluoroanilines have been investigated for their anticancer potential, indicating that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine levels | |

| Antitumor | Potential anticancer activity observed |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various fluoroaniline derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections. -

Anti-inflammatory Research :

In vitro assays demonstrated that compounds related to 4-ethoxy-3-fluoroaniline can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, indicating a role in inflammatory response modulation. -

Antitumor Activity Investigation :

A recent study explored the cytotoxic effects of 4-ethoxy-3-fluoroaniline on various cancer cell lines. The results showed dose-dependent inhibition of cell proliferation, warranting further investigation into its mechanism as a potential anticancer drug.

Propriétés

IUPAC Name |

4-ethoxy-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIZUHSWTLZVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.